Superior p38α Isoform Selectivity: Dilmapimod vs. Doramapimod (BIRB-796)
Dilmapimod demonstrates a significantly narrower inhibition profile compared to the pan-p38 inhibitor Doramapimod. In biochemical assays, Dilmapimod exhibits approximately 15-fold selectivity for p38α over p38β-2 and >5000-fold over p38γ and p38δ . In contrast, Doramapimod inhibits all four isoforms with much less discrimination, showing IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) . This 5000-fold window for Dilmapimod contrasts with the less than 14-fold window between p38α and p38δ for Doramapimod. This difference is critical for scientific studies aiming to dissect p38α-specific biology without confounding inhibition of the β, γ, or δ isoforms, which are implicated in cardiac function, cytoskeletal regulation, and other non-inflammatory processes.
| Evidence Dimension | p38 Isoform Selectivity (Fold Selectivity over p38α) |
|---|---|
| Target Compound Data | p38α: 1x (baseline); p38β-2: ~15x; p38γ: >5000x; p38δ: >5000x |
| Comparator Or Baseline | Doramapimod (BIRB-796): p38α: 1x (baseline); p38β: ~1.7x (65/38); p38γ: ~5.3x (200/38); p38δ: ~13.7x (520/38) |
| Quantified Difference | Dilmapimod's selectivity for p38α over p38γ/δ is >365-fold greater (5000x vs. <13.7x) than Doramapimod's. |
| Conditions | Cell-free biochemical assay for target inhibition. |
Why This Matters
Researchers seeking to attribute biological effects specifically to p38α blockade, rather than pan-isoform inhibition, must select Dilmapimod to minimize confounding off-isoform activity.
